Evidence for Orthogonal Deprotection: Selective Acid Lability of the tert-Butyl Ester
The tert-butyl ester group in tert-butyl 4-acetoxybut-2-enoate exhibits strict orthogonal stability under conditions that would cleave many other ester protecting groups. It is stable to aqueous base (pH 9 at room temperature), various nucleophiles (including RLi, RMgX, and NaOCH3), and reducing agents like LiAlH4. This contrasts sharply with methyl or ethyl esters, which are readily cleaved under these conditions [1]. The quantitative basis for this stability is derived from comprehensive stability tables for tert-butyl esters against various reagents and conditions, allowing for predictable and selective deprotection with acid without disturbing other base-labile groups in complex molecules [1].
| Evidence Dimension | Stability to Aqueous Base |
|---|---|
| Target Compound Data | Stable (pH 9, room temperature) |
| Comparator Or Baseline | Methyl or Ethyl Esters: Not stable (readily hydrolyzed) |
| Quantified Difference | Qualitative difference in stability profile; tert-butyl ester remains intact while simple alkyl esters are cleaved. |
| Conditions | Standard laboratory conditions for ester hydrolysis, as documented in comprehensive protecting group references [1]. |
Why This Matters
This predictable orthogonal deprotection profile is critical for complex molecule synthesis where multiple sensitive functional groups are present, reducing side reactions and improving overall yield and purity.
- [1] tert-Butyl esters. T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999, 372-381. Organic-chemistry.org. URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/tert-butyl-esters.htm (accessed 2026-04-17). View Source
